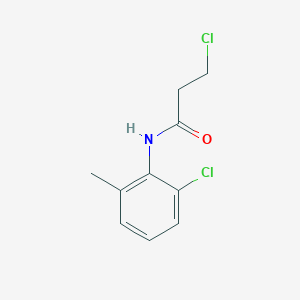

3-Chloro-N-(6-chloro-o-tolyl)propionamide

Description

Contextualization of N-Substituted Propionamides as Versatile Chemical Scaffolds in Academic Inquiry

N-substituted propionamides represent a class of organic compounds characterized by a propionamide (B166681) core structure with a substituent attached to the nitrogen atom. This structural motif is a cornerstone in medicinal chemistry and materials science due to its ability to participate in various non-covalent interactions, including hydrogen bonding. The versatility of the N-substituted propionamide scaffold allows for the systematic modification of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, by introducing diverse substituents.

In academic research, these derivatives are frequently employed as building blocks in the synthesis of more complex molecules. Their prevalence is notable in the development of bioactive agents, where the propionamide linkage can mimic peptide bonds, leading to applications as enzyme inhibitors, receptor antagonists, and antimicrobial agents. Furthermore, the conformational flexibility and defined geometry of the amide bond make these scaffolds valuable in the design of novel materials with specific optical or electronic properties.

Significance and Research Trajectories Pertaining to 3-Chloro-N-(6-chloro-o-tolyl)propionamide and its Structural Analogs

The specific compound, this compound, is identified by the CAS number 39590-62-0 and possesses the molecular formula C10H11Cl2NO. appchemical.comalfa-chemistry.com While detailed academic studies on this particular molecule are not extensively documented in publicly available literature, its structure suggests several avenues for research based on the investigation of its structural analogs.

The presence of two chlorine atoms and a tolyl group on the N-aryl substituent, combined with a chloroethyl group on the propionamide backbone, makes this molecule a subject of interest for several research trajectories. The halogen atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly being exploited in crystal engineering and the design of supramolecular assemblies.

Research into structurally similar compounds, such as other halogenated N-aryl amides, provides insights into their potential applications. For instance, studies on related chloro-N-tolyl-amides have focused on their solid-state structures, revealing how intermolecular interactions like N—H···O hydrogen bonds and, in some cases, C—Cl···O=C halogen bonds dictate their crystal packing. Such investigations are crucial for understanding the physical properties of these materials and for the rational design of new crystalline solids with desired characteristics.

Furthermore, compounds with similar chloro-amide functionalities serve as important intermediates in organic synthesis. For example, 2-chloro-N-(2-methylphenyl)propanamide is a known impurity in the synthesis of the local anesthetic Prilocaine, highlighting the relevance of such structures in pharmaceutical manufacturing and quality control. chemicalbook.com The reactivity of the chlorine atom in the propionyl chain also allows for further functionalization, enabling the synthesis of a diverse library of compounds for screening in drug discovery programs.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 39590-62-0 |

| Molecular Formula | C10H11Cl2NO |

| Molecular Weight | 232.11 g/mol |

| IUPAC Name | 3-chloro-N-(2-chloro-6-methylphenyl)propanamide |

Note: Data is compiled from chemical supplier databases. appchemical.com

Overview of Current Academic Research Paradigms for Halogenated Amide Compounds

The introduction of halogen atoms into amide-containing molecules is a widely adopted strategy in modern chemical research, particularly in the field of medicinal chemistry. Halogenation can significantly influence a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. The strategic placement of halogen atoms can lead to enhanced potency and selectivity of drug candidates.

Current research paradigms for halogenated amides encompass a broad range of activities. Synthetic chemists are continuously developing novel and more efficient methods for the selective halogenation of amide scaffolds. These methods often aim to be environmentally benign and compatible with a wide array of functional groups.

In medicinal chemistry, halogenated amides are integral to the design of new therapeutic agents. Chlorine-containing drugs, for example, are prevalent in the pharmaceutical market, and ongoing research seeks to expand their applications. nih.gov The ability of chlorine and other halogens to modulate electronic properties and participate in specific interactions with protein targets is a key focus of structure-activity relationship (SAR) studies.

In materials science, halogenated amides are investigated for their self-assembly properties and their potential use in the development of functional organic materials. The directionality and strength of halogen bonds are being harnessed to create ordered structures with applications in areas such as nonlinear optics and organic electronics. The academic inquiry into these compounds remains a vibrant and rapidly evolving field, promising new discoveries and applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

39590-62-0 |

|---|---|

Molecular Formula |

C10H11Cl2NO |

Molecular Weight |

232.10 g/mol |

IUPAC Name |

3-chloro-N-(2-chloro-6-methylphenyl)propanamide |

InChI |

InChI=1S/C10H11Cl2NO/c1-7-3-2-4-8(12)10(7)13-9(14)5-6-11/h2-4H,5-6H2,1H3,(H,13,14) |

InChI Key |

DYCMPCDPPHAREU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)CCCl |

Origin of Product |

United States |

Synthetic Methodologies and Transformational Chemistry

Established Synthetic Pathways for 3-Chloro-N-(6-chloro-o-tolyl)propionamide

The construction of the amide bond in this compound is typically achieved through well-established amidation reactions, which involve the coupling of an amine precursor with a carboxylic acid derivative.

Exploration of Amidation Reactions and Precursor Chemistry

The primary route for synthesizing this compound is the nucleophilic acyl substitution reaction between 2-chloro-6-methylaniline (B140736) and an activated derivative of 3-chloropropanoic acid, most commonly 3-chloropropionyl chloride. This reaction falls under the category of Schotten-Baumann reactions, where an amine is acylated by an acid chloride. organic-chemistry.orgyoutube.com

Precursor Chemistry:

2-chloro-6-methylaniline: This ortho-substituted aniline (B41778) is a key precursor. Its synthesis can be approached in several ways, including the chlorination and reduction of nitrotoluenes or diazotization and substitution reactions on substituted anilines. chemicalbook.com For instance, one method involves taking 3-chloro-5-methyl-4-nitroaniline as a starting material, removing the amino group via a diazotization reaction, and subsequently reducing the nitro group with iron powder to yield the target aniline. chemicalbook.com

3-chloropropionyl chloride: This acylating agent is a versatile building block. nih.gov It can be prepared from 3-chloropropanoic acid using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. A continuous flow method has also been developed, starting from acrylic acid, which undergoes chlorination and a subsequent 1,4-addition of hydrogen chloride to yield the product with high conversion rates. nih.govresearchgate.net

The core amidation reaction proceeds by the nucleophilic attack of the amino group of 2-chloro-6-methylaniline on the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the stable amide bond. jk-sci.com The reaction generates one equivalent of hydrogen chloride (HCl), which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic. organic-chemistry.org

Optimization of Reaction Conditions for Research-Scale Synthesis

Optimizing the reaction conditions is crucial for maximizing yield and purity while minimizing side reactions. For the Schotten-Baumann synthesis of this compound, several parameters are key. organic-chemistry.orgrsc.org

Base: A non-nucleophilic organic base, such as triethylamine (B128534) (TEA) or pyridine, is commonly used to scavenge the HCl byproduct. jk-sci.comsphinxsai.com The choice and stoichiometry of the base are critical to ensure the reaction proceeds to completion. Inorganic bases like sodium hydroxide (B78521) in a biphasic system can also be employed. organic-chemistry.org

Solvent: Aprotic solvents are preferred to avoid side reactions with the highly reactive acyl chloride. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and dioxane are suitable choices that can dissolve the reactants and facilitate the reaction. sphinxsai.comresearchgate.net

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic release of heat upon mixing the amine and acyl chloride. The reaction is then typically allowed to warm to room temperature and stirred for several hours to ensure completion. researchgate.netpatsnap.com

Stoichiometry: A slight excess of the acylating agent or the amine may be used to drive the reaction to completion, depending on the relative cost and ease of removal of the precursors. The base is typically added in at least a stoichiometric amount relative to the acyl chloride.

| Parameter | Typical Condition/Reagent | Rationale for Optimization |

|---|---|---|

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane | Ensures solubility of reactants; must be aprotic to prevent reaction with acyl chloride. |

| Base | Triethylamine (TEA), Pyridine, DBU, NaOH (aqueous) | Neutralizes HCl byproduct, preventing protonation of the amine nucleophile. |

| Temperature | 0 °C to Room Temperature | Controls initial exothermicity and prevents degradation of reactants or products. |

| Reaction Time | 3 - 8 hours | Ensures the reaction proceeds to completion; monitored by techniques like TLC. sphinxsai.compatsnap.com |

| Reagent Ratio (Amine:Acyl Chloride:Base) | ~1 : 1.1 : 1.1 | Optimizes conversion and minimizes unreacted starting materials. |

Innovative Synthetic Approaches for Propionamide (B166681) Derivatives

While traditional batch synthesis is effective, modern methodologies like continuous flow processing offer significant advantages in terms of safety, efficiency, and scalability for the production of propionamide and other amide derivatives.

Application of Continuous Flow Synthesis Techniques

Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This technology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to process intensification. nih.gov

For the synthesis of N-aryl propionamides, a flow system would typically involve pumping separate streams of the amine (e.g., 2-chloro-6-methylaniline) and the acyl chloride (e.g., 3-chloropropionyl chloride), along with a base, into a micromixer. The combined stream then passes through a heated or cooled reactor coil where the reaction occurs. acs.org The short diffusion distances and high surface-area-to-volume ratio in microreactors allow for excellent heat and mass transfer, enabling the safe use of highly exothermic reactions and elevated temperatures. nih.gov This can dramatically reduce reaction times from hours to minutes. nih.gov Bayesian optimization algorithms have been successfully used to efficiently find the optimal conditions (e.g., flow rates, equivalents, solvent) for Schotten-Baumann reactions in a flow setup. rsc.orgmdpi.com

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by vessel surface area | Excellent, rapid dissipation of heat |

| Mass Transfer | Dependent on stirring efficiency | Excellent, due to short diffusion distances |

| Safety | Risks with large volumes of hazardous reagents | Improved, small reaction volumes at any given time |

| Scalability | Requires larger vessels (non-linear) | Achieved by running for longer times ("scale-out") |

| Reaction Time | Hours | Seconds to Minutes nih.gov |

Advanced Strategies in Integrated Synthesis and Crystallization

A significant advancement in flow chemistry is the ability to "telescope" or integrate multiple synthetic and purification steps into a single, continuous process. rsc.org Integrated flow synthesis and crystallization connects the output of a flow reactor directly to a continuous crystallization unit. vapourtec.com

In a hypothetical integrated process for this compound, the product stream exiting the synthesis reactor coil, containing the dissolved amide, would be directly mixed with an anti-solvent or passed through a cooling crystallizer. rsc.org This seamless transition induces controlled precipitation of the product. This approach provides excellent control over the crystallization process, leading to uniform particle size and desired crystal form (polymorph), which are critical attributes for pharmaceutical compounds. vapourtec.com The benefits include the elimination of manual work-up and isolation steps, reduced solvent usage, and a smaller manufacturing footprint. rsc.org

Derivatization and Analog Design Strategies

Derivatization of a lead compound like this compound is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize properties. The molecule offers several sites for chemical modification.

Modification of the Propionyl Chain: The terminal chlorine atom is a reactive handle for nucleophilic substitution. It can be displaced by a variety of nucleophiles such as amines, azides, thiols, or alkoxides, allowing for the introduction of diverse functional groups. This enables the synthesis of a library of analogs with modified physicochemical properties.

Modification of the Aromatic Ring: The chloro and methyl substituents on the tolyl ring can be varied. Analogs can be designed by changing the position of these groups or by replacing them with other substituents like fluorine, bromine, methoxy, or trifluoromethyl groups to probe electronic and steric effects.

Modification of the Amide Linker: While the amide bond itself is generally stable, the N-H proton can be substituted (e.g., alkylated) under basic conditions, though this can be challenging. The length of the acyl chain can also be altered, for example, by using chloroacetyl chloride or chlorobutyryl chloride to generate acetamide (B32628) or butanamide analogs, respectively. researchgate.net

These analog design strategies are crucial for creating focused compound libraries to systematically investigate the impact of structural changes on a compound's biological activity. nih.gov

| Modification Site | Strategy | Example Reagents/Groups |

|---|---|---|

| Propionyl Terminus (-Cl) | Nucleophilic Substitution | NaN₃ (azide), R-NH₂ (amines), R-SH (thiols), NaOR (alkoxides) |

| Aromatic Ring | Precursor Modification | Use anilines with different substituents (e.g., -F, -Br, -OCH₃, -CF₃) |

| Acyl Chain Length | Varying Acyl Chloride | Chloroacetyl chloride, 4-chlorobutyryl chloride |

| Amide N-H | N-Alkylation | Alkyl halides (e.g., methyl iodide) with a strong base |

Systematic Structural Modifications at the Amide Nitrogen and Aromatic Moieties

The core structure of this compound offers multiple sites for systematic structural modifications, enabling the synthesis of a diverse library of analogs. These modifications are typically focused on the amide nitrogen and the two aromatic rings, allowing for a fine-tuning of the molecule's physicochemical and biological properties.

Modifications at the Amide Nitrogen:

The amide nitrogen, after deprotonation with a suitable base, can act as a nucleophile, allowing for the introduction of various substituents. Alkylation, arylation, and acylation are common strategies to modify this position. For instance, reaction with alkyl halides (R-X) in the presence of a base like sodium hydride can yield N-alkylated derivatives. Similarly, coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl groups.

Modifications at the Aromatic Moieties:

The 6-chloro-o-tolyl ring and the chloro-substituted aromatic ring are amenable to electrophilic aromatic substitution reactions. However, the existing substituents will direct the position of new functional groups. The chloro and methyl groups are ortho-, para-directing, while the amide group is a meta-directing deactivator. Common modifications include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. These reactions can introduce a wide range of functional groups, significantly altering the electronic and steric properties of the molecule.

A representative table of potential structural modifications is presented below:

| Modification Site | Reagents and Conditions | Potential Functional Groups Introduced |

| Amide Nitrogen | 1. NaH, THF; 2. R-X (Alkyl halide) | Alkyl, Benzyl (B1604629) |

| Amide Nitrogen | Pd catalyst, ligand, base; Ar-X (Aryl halide) | Aryl, Heteroaryl |

| Aromatic Ring | HNO₃, H₂SO₄ | Nitro (-NO₂) |

| Aromatic Ring | Br₂, FeBr₃ | Bromo (-Br) |

| Aromatic Ring | SO₃, H₂SO₄ | Sulfonic acid (-SO₃H) |

| Aromatic Ring | R-COCl, AlCl₃ | Acyl (-COR) |

Rational Design and Synthesis of Research Probes Incorporating Diverse Substituents

The rational design of research probes based on the this compound scaffold is a key strategy for elucidating its mechanism of action and for developing new molecules with enhanced properties. This approach involves the strategic incorporation of diverse substituents to probe interactions with biological targets or to modulate the compound's physicochemical properties.

For example, the introduction of fluorescent tags, such as a nitrobenzofurazan (NBD) or a coumarin (B35378) moiety, can allow for the visualization of the compound's localization within cells. Biotin or alkyne tags can be incorporated for use in affinity chromatography or click chemistry-based target identification studies.

The synthesis of these probes often involves multi-step reaction sequences. For instance, a common strategy is to first synthesize a derivative of this compound bearing a reactive handle, such as an amino or a carboxyl group. This handle can then be used to attach the desired tag or substituent.

The following table summarizes the design and potential application of various research probes:

| Probe Type | Incorporated Substituent | Synthetic Strategy | Potential Application |

| Fluorescent Probe | Dansyl chloride | Reaction with an amino-functionalized analog | Cellular imaging, binding studies |

| Affinity Probe | Biotin | Amide coupling with a carboxyl-functionalized analog | Target protein pull-down and identification |

| Photoaffinity Probe | Azide or Diazirine | Introduction via a suitable precursor | Covalent labeling of binding partners |

| Click Chemistry Handle | Alkyne or Azide | Incorporation during synthesis of the core scaffold | Bioorthogonal ligation for target identification |

Investigation of Chemical Reactivity and Transformation Pathways

Understanding the chemical reactivity and transformation pathways of this compound is crucial for predicting its stability, metabolism, and potential for further chemical derivatization.

Analysis of Nucleophilic Substitution Reactions

The chlorine atom in the 3-chloropropionamide (B146405) side chain is susceptible to nucleophilic substitution reactions. This reactivity is a key feature that can be exploited for the synthesis of a wide range of derivatives. The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.

The rate and efficiency of the substitution reaction are influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Strong nucleophiles, such as thiols, amines, and azides, are expected to react readily.

A study on analogous chloroacetanilide herbicides demonstrated that these compounds are activated toward SN2 reactions with highly reactive nucleophiles. nih.gov This suggests that this compound would also exhibit significant reactivity towards a range of nucleophiles.

The following table provides examples of potential nucleophilic substitution reactions and the resulting products:

| Nucleophile | Reagent | Product |

| Thiolate | Sodium thiophenoxide | 3-(Phenylthio)-N-(6-chloro-o-tolyl)propionamide |

| Amine | Ammonia | 3-Amino-N-(6-chloro-o-tolyl)propionamide |

| Azide | Sodium azide | 3-Azido-N-(6-chloro-o-tolyl)propionamide |

| Hydroxide | Sodium hydroxide | 3-Hydroxy-N-(6-chloro-o-tolyl)propionamide |

| Cyanide | Sodium cyanide | 3-Cyano-N-(6-chloro-o-tolyl)propionamide |

Studies on Reduction and Oxidation Reactions of the Amide Scaffold

The amide functional group in this compound is relatively stable but can undergo reduction and oxidation reactions under specific conditions.

Reduction Reactions:

The amide can be reduced to the corresponding amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). This transformation converts the carbonyl group of the amide into a methylene (B1212753) group (CH₂), yielding N-(6-chloro-o-tolyl)propan-1-amine. This reaction is a fundamental transformation in organic synthesis, providing access to a different class of compounds.

Oxidation Reactions:

The oxidation of amides is generally more challenging and less common than their reduction. However, under specific conditions, the aromatic rings of the molecule can be oxidized. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) could potentially oxidize the methyl group on the tolyl ring to a carboxylic acid, although this might also lead to degradation of the molecule. The amide nitrogen itself can be oxidized under certain enzymatic or electrochemical conditions, but this is a less predictable transformation.

The following table outlines the expected outcomes of reduction and oxidation reactions:

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Amide Reduction | LiAlH₄, THF | N-(6-chloro-o-tolyl)propan-1-amine |

| Methyl Group Oxidation | KMnO₄, heat | 2-Chloro-6-(N-(3-chloropropanoyl)amino)benzoic acid |

Molecular Structure, Conformation, and Intermolecular Interactions

Crystallographic Characterization of N-Substituted Propionamide (B166681) Analogs

Crystallographic studies of N-substituted propionamide analogs provide a valuable framework for understanding the solid-state architecture of 3-Chloro-N-(6-chloro-o-tolyl)propionamide. These studies offer detailed information on how molecules arrange themselves in a crystalline lattice, which is governed by a delicate balance of intermolecular forces.

The crystal structure of a closely related compound, 2-chloro-N-(p-tolyl)propanamide, offers significant insights. This analog crystallizes in the orthorhombic space group Pbca, with unit cell parameters a = 9.5119(3) Å, b = 9.6885(4) Å, and c = 21.8439(8) Å. researchgate.netuni.lu The arrangement of molecules within the crystal lattice, or crystal packing, is dictated by the drive to achieve the most thermodynamically stable structure. In many N-aryl amides, molecules are observed to form chains or sheets. For instance, in the crystal structure of 3-Chloro-N-(3-methylphenyl)benzamide, another related amide, molecules are linked into infinite chains. researchgate.net It is highly probable that this compound would adopt a similar packing motif, driven by the formation of strong intermolecular interactions.

Table 1: Crystallographic Data for 2-chloro-N-(p-tolyl)propanamide

| Parameter | Value |

|---|---|

| Formula | C₁₀H₁₂ClNO |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.5119 (3) |

| b (Å) | 9.6885 (4) |

| c (Å) | 21.8439 (8) |

| V (ų) | 2013.05 (13) |

Data sourced from Jones, R. C., & Twamley, B. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 74(11), 1584–1588. researchgate.netuni.lu

Hydrogen bonds are among the most significant interactions governing the supramolecular assembly of amides. In the solid state, the N-H group of the amide functionality typically acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction leads to the formation of well-defined patterns, such as chains or dimers. For example, in 2-chloro-N-(p-tolyl)propanamide, molecules are linked into chains along the a-axis via N—H···O hydrogen bonds. researchgate.netuni.lu

Advanced Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable tools for determining the structure and functional groups present in a molecule. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the chemical environment of atoms, the types of chemical bonds, and the electronic transitions within the molecule.

In the ¹H NMR spectrum, the protons of the propionamide backbone would appear as distinct signals. The two methylene (B1212753) groups (-CH₂-) adjacent to the chlorine atom and the carbonyl group would likely exhibit complex splitting patterns due to spin-spin coupling. The aromatic protons on the 6-chloro-o-tolyl ring would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their chemical shifts and coupling constants providing information about their relative positions on the ring. The methyl group protons on the tolyl ring would give rise to a singlet in the upfield region, around 2.0-2.5 ppm. The amide proton (N-H) would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

In the ¹³C NMR spectrum, the carbonyl carbon would be the most downfield signal, typically appearing around 170 ppm. The carbons of the aromatic ring would resonate in the 120-140 ppm range, with the carbon attached to the chlorine atom showing a characteristic shift. The methylene carbons and the methyl carbon would appear at higher field strengths.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₂-Cl | 3.8 - 4.2 |

| -CH₂-CO | 2.8 - 3.2 |

| Aromatic-H | 7.0 - 7.5 |

| -CH₃ | 2.2 - 2.5 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

FT-IR spectroscopy is an excellent method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

For this compound, the FT-IR spectrum would be expected to show several characteristic absorption bands. A strong absorption band for the C=O stretching vibration of the amide group (Amide I band) would be prominent, typically appearing in the range of 1630-1680 cm⁻¹. The N-H stretching vibration would be observed as a sharp peak around 3300 cm⁻¹. The N-H bending vibration (Amide II band) usually appears around 1550 cm⁻¹. The C-Cl stretching vibrations would be found in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. In this compound, the presence of the aromatic ring and the carbonyl group constitutes a chromophore that is expected to absorb in the UV region. The π → π* transitions of the aromatic ring are likely to result in strong absorption bands, while the n → π* transition of the carbonyl group would give a weaker absorption band at a longer wavelength. The exact positions of these absorption maxima (λ_max) would be influenced by the substituents on the aromatic ring and the solvent used for the measurement.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3250 - 3350 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | 1630 - 1680 |

| N-H (Amide II) | Bending | 1510 - 1570 |

Note: These are typical ranges for the indicated functional groups.

Mass Spectrometry for Comprehensive Fragmentation Pattern Analysis and Molecular Formula Confirmation

Mass spectrometry is a pivotal analytical technique for elucidating the structure of "this compound" by providing information on its molecular weight and fragmentation behavior. The molecular formula of this compound is C10H11Cl2NO. drugfuture.com Analysis by mass spectrometry confirms this formula and offers insights into the compound's structural arrangement through the fragmentation patterns observed upon ionization.

Under electron ionization (EI), the molecule is expected to form a molecular ion peak ([M]•+), which would be visible in the mass spectrum. A key characteristic of chlorine-containing compounds in mass spectrometry is the presence of isotopic peaks. docbrown.info Due to the natural abundance of the 35Cl and 37Cl isotopes in an approximate 3:1 ratio, the molecular ion peak will appear as a cluster of peaks. For a molecule containing two chlorine atoms, such as "this compound," this results in a characteristic pattern for the molecular ion ([M]•+), the [M+2]•+ peak, and the [M+4]•+ peak with relative intensities of approximately 9:6:1.

The fragmentation of "this compound" is anticipated to proceed through several predictable pathways based on the functional groups present. Amides, for instance, are known to undergo specific cleavage patterns in mass spectrometry. libretexts.org A common fragmentation for primary amides is the McLafferty rearrangement, though this is less likely here. libretexts.org For N-substituted amides, cleavage of the C-C bond adjacent to the carbonyl group and cleavage of the amide bond are common fragmentation pathways. libretexts.orgdocbrown.info

One of the primary fragmentation pathways would likely involve the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, leading to the loss of a chloropropyl group. Another significant fragmentation would be the cleavage of the amide bond (C-N bond), which is a characteristic fragmentation for amides. libretexts.org This would result in the formation of a charged 6-chloro-o-tolylaminium radical cation and a neutral propionyl chloride fragment, or vice versa.

Furthermore, alpha-cleavage, which is common for amines, could occur adjacent to the nitrogen atom, leading to the fragmentation of the N-aryl bond. libretexts.org The presence of chlorine atoms on the aromatic ring and the aliphatic chain will influence the relative abundance of different fragments, and fragments containing chlorine will exhibit the characteristic isotopic pattern. docbrown.infonih.gov

The table below outlines the predicted major fragments for "this compound" based on established fragmentation principles.

| m/z (mass/charge ratio) | Proposed Fragment Ion | Formula of Fragment | Notes on Fragmentation |

| 231/233/235 | [C10H11Cl2NO]•+ | C10H11Cl2NO | Molecular ion ([M]•+) exhibiting the characteristic isotopic pattern for two chlorine atoms. |

| 170/172 | [C7H6ClNO]+ | C7H6ClNO | Resulting from the cleavage of the amide bond and loss of the chloropropionyl radical. |

| 141/143 | [C7H7ClN]•+ | C7H7ClN | Formed by cleavage of the C-N bond with charge retention on the aromatic portion. |

| 91 | [C7H7]+ | C7H7 | Tropylium ion, a common fragment in compounds containing a benzyl (B1604629) group, formed by rearrangement and loss of chlorine and the amide group. |

| 77 | [C6H5]+ | C6H5 | Phenyl cation, resulting from the fragmentation of the aromatic ring. |

This predicted fragmentation pattern provides a "fingerprint" that can be used to identify "this compound" and distinguish it from other isomers or related compounds. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments, thereby confirming the molecular formula of C10H11Cl2NO. nih.gov

In-Depth Computational Analysis of this compound: A Search for Published Research

A thorough investigation into the computational and in silico studies of the chemical compound This compound reveals a notable absence of specific published research. Despite a comprehensive search for quantum chemical investigations, molecular modeling, and docking simulations pertaining to this exact molecule, no dedicated scholarly articles, database entries, or detailed research findings could be located in the public domain.

Therefore, it is not possible to provide a detailed article with specific data tables and in-depth analysis on the electronic and molecular properties, reactivity descriptors, vibrational analysis, or ligand-target interactions for this compound as outlined in the requested structure.

While computational chemistry is a powerful tool for characterizing novel compounds, the scientific community has not yet published specific studies on this particular molecule. Such research would typically involve methodologies like Density Functional Theory (DFT) to elucidate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding a molecule's electronic behavior and reactivity. Furthermore, molecular docking simulations would be instrumental in predicting its potential interactions with biological macromolecules, offering insights into its pharmacodynamic and pharmacokinetic properties.

The absence of this specific data prevents a scientifically accurate discussion on:

Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps: No calculated values for the HOMO-LUMO gap are available, which would indicate the molecule's kinetic stability and chemical reactivity.

Global and Local Reactivity Descriptors: Information on chemical potential, hardness, and electrophilicity, which describe the molecule's reactive nature, has not been reported.

Vibrational Analysis and Conformational Search Studies: Detailed theoretical vibrational spectra and conformational landscapes have not been published.

Prediction of Binding Affinities and Modes: There are no available studies predicting how this compound might bind to specific biological targets such as enzymes or receptors.

Elucidation of Ligand Binding Patterns: Without docking studies, the specific interactions within a protein's active site remain unknown.

It is important to note that while computational studies exist for structurally similar compounds, such as other chloro-N-tolyl-propionamide derivatives, these findings are not directly transferable and would not adhere to the strict focus on this compound.

Future research initiatives may undertake the computational characterization of this compound, which would then enable a detailed analysis as per the requested outline. Until such studies are published, a comprehensive and data-rich article on the computational chemistry of this compound cannot be generated.

Computational Chemistry and in Silico Studies

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. These models are instrumental in predicting the activity of new molecules, thereby streamlining the drug discovery process. A thorough review of scientific literature reveals a significant lack of specific QSAR models developed for or applied to 3-Chloro-N-(6-chloro-o-tolyl)propionamide. While general QSAR studies have been conducted on various classes of chloro-containing aromatic compounds and amides, dedicated research focusing on this particular molecule is not publicly available.

The development of a robust QSAR model for this compound would necessitate a dataset of structurally related compounds with corresponding measured biological activities. Key steps in such a study would involve:

Descriptor Calculation: A wide array of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each compound in the series.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to establish a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power and robustness of the resulting model would be rigorously assessed using internal and external validation techniques.

Without such a dedicated study, any discussion on the application of QSAR models to this compound would be purely speculative.

Application of Advanced Simulation Techniques, such as Quantum Mechanics/Molecular Mechanics (QM/MM)

Quantum Mechanics/Molecular Mechanics (QM/MM) is a powerful simulation technique that combines the accuracy of quantum mechanics for a small, electronically significant region of a system with the efficiency of molecular mechanics for the larger surrounding environment. This hybrid approach is particularly useful for studying enzyme-catalyzed reactions and ligand-receptor interactions at an atomic level of detail.

Similar to the situation with QSAR models, there is no published research detailing the application of QM/MM simulations specifically to this compound. The application of QM/MM to this compound could, in principle, provide valuable insights into its behavior. For instance, if this compound were to interact with a biological target such as an enzyme, a QM/MM study could elucidate:

Binding Mode and Affinity: By treating the ligand and the active site of the protein with quantum mechanics, a more accurate prediction of the binding geometry and interaction energies could be achieved.

Reaction Mechanisms: If the compound undergoes a chemical transformation within the biological target, QM/MM could be used to map out the reaction pathway, identify transition states, and calculate activation energies.

The table below illustrates a hypothetical application of QM/MM to study the interaction of this compound with a generic protein active site. It is important to emphasize that this is a conceptual representation, as no such study has been reported.

| Simulation Parameter | Hypothetical Value/Observation | Significance |

| QM Region | This compound, Key active site residues | Allows for an accurate description of electronic effects, charge distribution, and bond breaking/formation. |

| MM Region | Remainder of the protein and solvent | Provides the structural and energetic context of the surrounding environment in a computationally efficient manner. |

| Calculated Binding Energy | -X.X kcal/mol | Predicts the strength of the interaction between the compound and its target. |

| Key Interactions | Hydrogen bonds, halogen bonds, hydrophobic interactions | Identifies the specific atomic interactions that stabilize the bound complex. |

Structure Activity Relationship Sar Studies and Mechanistic Investigations in Biological Systems

Impact of Structural Variations on Biochemical and Biological Activities

To understand the bioactivity of 3-Chloro-N-(6-chloro-o-tolyl)propionamide, researchers would systematically alter its structure to probe the importance of each component.

The presence and position of chlorine atoms on the aromatic ring and the propionamide (B166681) side chain are expected to significantly influence the compound's activity. Halogen atoms can affect a molecule's lipophilicity, electronic properties, and steric profile, all of which are critical for its interaction with biological targets.

A hypothetical SAR study would involve synthesizing analogs with variations in the chlorine substitution pattern. For instance, moving the chlorine on the tolyl ring to different positions (ortho, meta, para) or adding more chlorine atoms would help determine the optimal substitution for a desired biological effect. Similarly, replacing the chlorine on the propionamide chain with other halogens (e.g., fluorine or bromine) or removing it altogether would provide insights into its role in the molecule's activity.

Table 1: Hypothetical Data on the Impact of Halogen Substituents on Bioactivity

| Compound ID | Chlorine Position (Tolyl Ring) | Chlorine on Propionamide | Relative Bioactivity (%) |

| Target | 6-chloro | Present | 100 |

| Analog 1 | 4-chloro | Present | Data not available |

| Analog 2 | 2-chloro | Present | Data not available |

| Analog 3 | 6-chloro | Absent | Data not available |

| Analog 4 | 4,6-dichloro | Present | Data not available |

This table is for illustrative purposes only. No experimental data for these specific analogs is currently available in the public domain.

The tolyl (a methyl-substituted phenyl) group and the propionamide backbone are also key determinants of the compound's properties. The methyl group on the tolyl ring can be moved to different positions or replaced with other alkyl groups of varying sizes (e.g., ethyl, propyl) to probe the steric and electronic requirements of the target binding site. The nature of the aryl ring itself could be modified, for example, by replacing the tolyl group with a naphthyl or a heterocyclic ring, to explore a wider chemical space.

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. By calculating various molecular descriptors that quantify steric (e.g., molecular volume), electronic (e.g., Hammett constants), and lipophilic (e.g., logP) properties, a mathematical model can be developed to predict the activity of new, unsynthesized analogs. Such a study for this compound and its derivatives would be invaluable for optimizing its structure for a specific biological application.

In Vitro Studies on Enzyme Inhibition Mechanisms

To elucidate the mechanism of action of this compound, in vitro enzyme assays are essential. These studies can identify specific enzymes that are inhibited by the compound and provide detailed information about the nature of this inhibition.

Fatty acid biosynthesis is a fundamental cellular process, and its inhibition can have profound effects on cell growth and viability. Many herbicides and antimicrobial agents target enzymes in this pathway. To investigate if this compound acts as an inhibitor of fatty acid biosynthesis, researchers would test its effect on key enzymes such as acetyl-CoA carboxylase (ACC) or fatty acid synthase (FAS). These assays would measure the enzyme's activity in the presence of varying concentrations of the compound to determine its inhibitory potency (e.g., IC50 value).

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is the mechanism of action for many insecticides and drugs used to treat Alzheimer's disease. To assess the AChE inhibitory potential of this compound, biochemical assays would be conducted. These studies would not only determine the IC50 value but also investigate the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and whether the inhibition is reversible or irreversible.

Table 2: Hypothetical Enzyme Inhibition Profile of this compound

| Enzyme Target | IC50 (µM) | Type of Inhibition |

| Fatty Acid Synthase (FAS) | Data not available | Data not available |

| Acetylcholinesterase (AChE) | Data not available | Data not available |

This table is for illustrative purposes only. No experimental data for this specific compound is currently available in the public domain.

Mechanistic Studies on HIV-1 Reverse Transcriptase (RT) Inhibition

While direct studies on this compound are not extensively documented in publicly available research, the broader class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) provides a mechanistic framework. NNRTIs represent a diverse group of chemical structures that bind to an allosteric site on the HIV-1 reverse transcriptase enzyme. mdpi.com This binding occurs in a hydrophobic pocket located near the polymerase active site. nih.gov

The mechanism of inhibition by these noncompetitive inhibitors does not interfere with the binding of the nucleotide itself. nih.gov Instead, the binding of the NNRTI to the enzyme-DNA complex induces conformational changes that block the chemical reaction of DNA polymerization. nih.gov Essentially, the nucleoside triphosphate binds tightly but in a nonproductive manner, preventing the extension of the viral DNA chain. nih.gov This allosteric inhibition is a hallmark of many NNRTIs, and it is plausible that compounds with similar structural motifs could operate through a comparable mechanism. mdpi.comnih.gov

Evaluation of Cyclooxygenase-2 (COX-2) Inhibitory Properties

The evaluation of N-propionamide-substituted compounds in the context of cyclooxygenase (COX) inhibition has yielded nuanced results. Research into certain N-(sulfonyl)propionamides has indicated that these analogs may exhibit lower or no direct COX-inhibition potency. nih.gov However, this apparent lack of activity has led to their consideration as potential prodrugs, which could be metabolized in vivo to an active form. nih.gov

The structural characteristics of selective COX-2 inhibitors often include specific moieties, such as a methyl- or aminosulfonyl-substituent, which are crucial for binding. nih.gov The conversion of nonsteroidal anti-inflammatory drugs (NSAIDs) into selective COX-2 inhibitors has been achieved through the creation of amide derivatives, suggesting that the amide linkage can be a key component in modulating COX-2 activity. nih.gov Therefore, while the propionamide group itself may not confer potent inhibitory activity, its presence in a larger molecule could influence pharmacokinetic properties or serve as a scaffold for more potent derivatives. nih.gov

Analysis of Protein Kinase Inhibitory Activities in Related Structural Classes

In the broader class of aryl carboxamides, significant research has been conducted on their potential as protein kinase inhibitors. One area of focus has been on Death-Associated Protein Kinase 1 (DAPK1), a serine/threonine protein kinase involved in cellular processes like apoptosis and autophagy. nih.govnih.gov A series of novel aryl carboxamide derivatives were designed and synthesized as potential DAPK1 inhibitors. nih.gov

In vitro evaluation of these compounds revealed promising inhibitory activity. For instance, the isonicotinamide (B137802) derivative 4q was identified as a potent DAPK1 inhibitor with an IC50 value of 1.09 µM. nih.govnih.gov Structure-activity relationship (SAR) studies indicated that a nitrogen-containing group, such as a pyridinyl moiety, is often essential for DAPK activity. nih.govresearchgate.net This is attributed to the nitrogen atom's ability to form a hydrogen bond with the backbone NH of Val96 in the hinge region of the ATP binding site. nih.govresearchgate.net

| Compound | Chemical Scaffold | DAPK1 % Inhibition (at 10 µM) | IC50 (µM) |

|---|---|---|---|

| Picolinamide derivative 4a | Aryl Carboxamide | 44.19% | N/A |

| Isonicotinamide derivative 4q | Aryl Carboxamide | Data not available in % | 1.09 µM |

| Pyridinyl carboxamide derivatives (general) | Aryl Carboxamide | 59-81% | N/A |

| Pyridazine or pyrazine (B50134) derivatives (general) | Aryl Carboxamide | 38-61% | N/A |

Exploration of Molecular Interactions with Biological Macromolecules

Understanding how this compound and related compounds interact with biological macromolecules at a molecular level is crucial for elucidating their mechanisms of action.

Characterization of Specific Protein-Ligand Binding Events (e.g., Tubulin Interactions)

For example, chemically reactive analogs of colchicine (B1669291), such as 2-chloroacetyl-2-demethylthiocolchicine (2-CTC) and 3-chloroacetyl-3-demethylthiocolchicine (B140561) (3-CTC), have been shown to bind covalently to tubulin. nih.gov This binding was observed to be preferential for the β-tubulin subunit over the α-tubulin subunit, with a radiolabel ratio of approximately 4:1. nih.gov Such specific covalent interactions highlight the potential for targeted disruption of tubulin function by compounds with appropriate reactive groups. nih.gov

Identification of Allosteric and Orthosteric Binding Sites

The mode of binding to a target protein, whether at the primary active (orthosteric) site or a secondary (allosteric) site, significantly influences a compound's pharmacological profile.

Allosteric Binding: As discussed in the context of HIV-1 RT, NNRTIs bind to an allosteric site, inducing conformational changes that inhibit enzyme function without competing with the natural substrate. mdpi.comnih.gov This indirect mechanism of action can offer advantages in terms of specificity and can modulate the effect of the endogenous ligand. calis.edu.cnnih.gov Allosteric modulators can fine-tune physiological responses, which is an attractive feature in drug design. calis.edu.cn

Orthosteric Binding: In contrast, many drugs function by binding directly to the active site of an enzyme or the binding site of a receptor, thereby competing with the endogenous substrate or ligand. nih.gov This is a common mechanism for protein kinase inhibitors, which often compete with ATP for binding in the kinase domain. nih.gov The effectiveness of orthosteric drugs often relies on their high affinity for the target site, allowing for selective binding at low dosages. nih.gov

The structural class of aryl carboxamides has shown the potential to act through both mechanisms depending on the specific compound and target protein. mdpi.comnih.gov

Anti-Aggregative Properties and Neuroprotective Mechanisms (In Vitro Models)

The aggregation of proteins is a pathological hallmark of several neurodegenerative diseases. nih.gov Compounds that can inhibit this aggregation or protect neurons from its toxic effects are of significant therapeutic interest.

In vitro models are essential for the initial screening and mechanistic evaluation of compounds with potential anti-aggregative and neuroprotective properties. Anti-aggregation agents can act by interfering with the formation of oligomeric aggregates or by promoting the disaggregation of toxic oligomers back to their native monomeric forms. nih.gov

While direct evidence for this compound is limited, related heterocyclic compounds have been investigated for their roles in neuroprotection. For instance, certain indole (B1671886) derivatives have been shown to inhibit α-synuclein oligomer activity in cellular models of Parkinson's disease. nih.gov The therapeutic potential of such compounds often involves multiple mechanisms, including antioxidant activity, anti-inflammatory effects, and modulation of specific signaling pathways. nih.gov Further in vitro studies would be necessary to determine if this compound or its derivatives possess similar neuroprotective or anti-aggregative capabilities.

Assessment of Antimicrobial and Antifungal Activity of this compound in Controlled In Vitro Environments

Extensive searches of publicly available scientific literature and research databases did not yield any specific studies evaluating the in vitro antimicrobial or antifungal activity of the compound This compound .

While research exists on the antimicrobial and antifungal properties of structurally related compounds, such as other N-aryl-3-chloropropionamides and various chloro-substituted aromatic amides, no data is available for the specific molecule requested. Scientific investigation into the biological activities of a compound requires targeted synthesis and subsequent screening against a panel of relevant microorganisms and fungi. Such studies for this compound have not been published in the accessible scientific domain.

Therefore, it is not possible to provide detailed research findings, data tables on minimum inhibitory concentrations (MIC), or zones of inhibition for this particular compound as no such studies appear to have been conducted or reported. The exploration of the antimicrobial and antifungal potential of this compound would necessitate novel research to be undertaken.

Analytical Method Development for Research and Quality Control

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography is an indispensable tool in chemical analysis, providing powerful means to separate, identify, and quantify the components of a mixture. For a compound such as 3-Chloro-N-(6-chloro-o-tolyl)propionamide, various chromatographic techniques would be employed throughout its lifecycle.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally unstable compounds, making it highly suitable for substituted propionamides. biomedres.us An HPLC method for this compound would typically be developed to assess its purity and quantify its presence in a sample. ijprajournal.com

A typical HPLC system for this purpose would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance, which is expected for an aromatic compound like this. nih.govnih.gov Method development would focus on optimizing mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities or starting materials. ijprajournal.com

While specific validated HPLC methods for this compound are not publicly documented, the general approach allows for high-resolution separation and sensitive detection, making it a standard for quality control. biomedres.uspolypeptide.com

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Evaluation

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. slideshare.net In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. mdpi.com

A TLC analysis involves spotting a small amount of the reaction mixture onto a silica (B1680970) gel plate and developing it in a chamber with an appropriate solvent system (eluent). umich.edu The choice of eluent is critical for achieving good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or acetone) would likely be effective.

After development, the separated spots are visualized. Since this compound contains aromatic rings, it is expected to be UV-active, appearing as dark spots on a fluorescent green background under a UV lamp (254 nm). umich.edu Destructive visualization techniques, such as staining with potassium permanganate (B83412) or iodine vapors, can also be used. umich.eduepfl.ch The relative position of the spots (Rf value) helps in identifying the product and assessing the presence of impurities. slideshare.net

Application of Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. nih.gov This technique is invaluable for the identification of unknown impurities and for confirming the identity of the target compound.

For this compound, an LC-MS method would provide not only the retention time from the LC but also the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This information is highly specific and allows for unambiguous confirmation of the compound's identity. The fragmentation pattern of amides in mass spectrometry often involves cleavage of the N-CO bond, which can provide structural information about the molecule. nih.govunl.ptrsc.orgmiamioh.edulibretexts.org LC-MS is particularly useful for impurity profiling, where it can be used to identify and tentatively quantify byproducts and degradation products, even at very low levels. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. mdpi.com

In a research or industrial setting where a large number of samples of this compound need to be analyzed, a UPLC method would offer considerable advantages in terms of throughput. mdpi.com A UPLC method could be developed for impurity profiling, where its high resolution would be crucial for separating closely related impurities. mdpi.com The principles of method development are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. chromatographyonline.comresearchgate.net

Spectroscopic Methods for Quantitative Analysis in Research Samples

While specific spectroscopic quantitative methods for this compound are not detailed in the literature, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for this purpose.

Quantitative NMR (qNMR) allows for the determination of the absolute purity or concentration of a substance by comparing the integral of a specific resonance of the analyte to the integral of a known amount of an internal standard. acanthusresearch.comemerypharma.commestrelab.com For this compound, a well-resolved proton (¹H) signal, for instance from the methyl group on the tolyl ring or the methylene (B1212753) protons of the propionamide (B166681) chain, could be used for quantification. ethz.ch

The key advantages of qNMR are its high precision and the fact that it does not require a reference standard of the analyte itself; instead, a certified internal standard of a different compound can be used. acanthusresearch.commestrelab.com Careful selection of the internal standard to avoid signal overlap and proper experimental setup are crucial for accurate results. acanthusresearch.comox.ac.uk

Development of Robust Assay Systems for In Vitro Biological Screening

Should this compound be investigated for potential biological activity, the development of robust in vitro screening assays would be a necessary step. The choice of assay depends on the therapeutic target or biological pathway of interest.

A common initial step in drug discovery is to assess the general cytotoxicity of a new compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. ijprajournal.comspringernature.com This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. springernature.comnih.govabcam.comatcc.org In a typical protocol, cultured cells would be exposed to varying concentrations of this compound. After an incubation period, the MTT reagent is added, and the resulting formazan (B1609692) product is quantified spectrophotometrically. ijprajournal.comnih.govabcam.com The results can be used to determine the concentration at which the compound reduces cell viability by 50% (IC50). ijprajournal.com

Depending on the research objectives, more specific assays could be developed. For example, if the compound is designed as an enzyme inhibitor, an assay would be established to measure the enzyme's activity in the presence and absence of the compound. researchgate.net

Due to the lack of specific published research on the biological activity of this compound, no specific assay results can be presented. The following table provides a generalized example of how data from an MTT assay might be structured.

Interactive Data Table: Example of Cytotoxicity Data Presentation (Hypothetical)

| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Control) | 100 ± 5.2 |

| 1 | 98 ± 4.8 |

| 10 | 85 ± 6.1 |

| 50 | 52 ± 7.3 |

| 100 | 23 ± 4.5 |

Note: The data in this table is purely illustrative and does not represent actual experimental results for this compound.

Advanced Applications in Chemical Biology and Materials Science Research

Utility as Chemical Probes for Dissecting Biological Pathways and Processes

A chemical probe is a small molecule used to study and manipulate biological systems. Ideally, such probes exhibit high selectivity and potency for a specific biological target. For a compound like 3-Chloro-N-(6-chloro-o-tolyl)propionamide to be considered a chemical probe, it would need to be demonstrated through rigorous biological screening and validation that it selectively interacts with a particular protein or pathway. This would enable researchers to use it to elucidate the functions of its target in health and disease. At present, there is no published research identifying this compound as a chemical probe for any specific biological pathway or process.

Role as Synthetic Intermediates in the Preparation of Diverse Organic Compounds (Excluding Pharmaceutical Production for Human Use)

The structure of this compound, featuring a reactive chloropropyl group and a substituted aromatic ring, suggests its potential as a synthetic intermediate. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. The amide linkage and the aromatic rings also offer sites for chemical modification.

Hypothetically, it could serve as a building block for the synthesis of more complex molecules for non-pharmaceutical applications. For instance, it could be a precursor for:

Polymer additives: Where the molecule is functionalized and then incorporated into a polymer backbone to modify its properties.

Dyes or pigments: Through chemical transformations of the aromatic rings.

Specialty coatings: By incorporating it into larger resin structures.

However, there are no specific, publicly documented examples of its use in these or other non-pharmaceutical synthetic pathways.

Exploration of Potential in Agrochemical Research, Including Herbicidal Activity Mechanisms

Many commercial herbicides are chloroacetamides or have related structures. These compounds often work by inhibiting specific enzymes in plants, leading to their demise. The structural features of this compound are consistent with those of some classes of herbicides.

For this compound to be considered a potential agrochemical, it would need to undergo extensive screening for herbicidal activity against a range of weed and crop species. Subsequent research would focus on its mechanism of action, metabolic fate in plants and soil, and environmental safety profile. Currently, there is no available research data detailing any exploration of this compound for herbicidal or other agrochemical applications.

Contributions to the Development of Specialty Chemicals and Functional Materials

The development of new specialty chemicals and functional materials often relies on the unique properties imparted by specific molecular structures. The combination of chlorinated and aromatic components in this compound could theoretically contribute to properties such as:

Flame retardancy: Due to the presence of chlorine.

Thermal stability: Conferred by the aromatic rings.

Specific solubility or compatibility: In various polymer or solvent systems.

Research in this area would involve synthesizing derivatives of the compound and incorporating them into materials to evaluate their performance. As with the other sections, there is a lack of published studies on the use of this compound in the development of specialty chemicals or functional materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-N-(6-chloro-o-tolyl)propionamide, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 6-chloro-o-toluidine and 3-chloropropionyl chloride in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions. Yield optimization requires precise stoichiometric ratios (e.g., 1.2:1 molar ratio of acyl chloride to amine), inert atmosphere (N₂/Ar), and controlled temperature (0–5°C during addition, followed by room-temperature stirring for 12–24 hours). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to verify molecular ion peaks and substituent positions.

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) or thin-layer chromatography (TLC, Rf ~0.5 in 7:3 hexane/ethyl acetate).

- Crystallinity : X-ray diffraction (XRD) for single-crystal analysis, though this requires slow evaporation from a saturated ethanol solution .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis in aqueous environments. Long-term stability (>6 months) is achieved by storing under inert gas (argon) in amber glass vials at 2–8°C. Degradation products (e.g., free amine or propionic acid) can be monitored via periodic TLC or LC-MS. Avoid exposure to strong acids/bases or UV light .

Advanced Research Questions

Q. How can computational methods aid in designing reaction pathways for derivatives of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to predict transition states and activation energies for substitution or cyclization reactions.

- Reaction Path Screening : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for derivative synthesis (e.g., introducing sulfonamide or pyrazole groups).

- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) for regioselectivity .

Q. What experimental strategies resolve contradictions in reported bioactivity data for structurally similar chloro-propanamides?

- Methodological Answer :

- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., IC₅₀ measurements) with biophysical methods (surface plasmon resonance or isothermal titration calorimetry) to validate target binding.

- Metabolite Profiling : LC-HRMS identifies active metabolites or degradation byproducts that may influence bioactivity.

- Structural-Activity Relationships (SAR) : Systematic substitution of the chloro and methyl groups on the aryl ring to isolate pharmacophoric motifs .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scaling up this compound synthesis?

- Methodological Answer :

- Screening Designs : Use Plackett-Burman or fractional factorial designs to identify critical factors (temperature, catalyst loading, solvent polarity).

- Response Surface Methodology (RSM) : Central composite design (CCD) models interactions between variables (e.g., pH and stirring rate) to maximize yield and minimize impurities.

- Robustness Testing : Monte Carlo simulations predict batch-to-batch variability under scaled conditions (e.g., 10 L reactor vs. lab-scale) .

Q. What mechanistic insights explain unexpected byproducts during amide bond formation in related propanamide derivatives?

- Methodological Answer :

- Kinetic Studies : In-situ FTIR or Raman spectroscopy monitors reaction intermediates (e.g., acyl ammonium salts) to detect side reactions like over-acylation.

- Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to trace hydrolysis pathways under acidic/basic conditions.

- Computational Dynamics : Ab initio molecular dynamics (AIMD) simulate solvent-cage effects that promote dimerization or oligomerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.